molecular formula C15H19N3O B2371948 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone CAS No. 866010-63-1

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone

Cat. No.: B2371948
CAS No.: 866010-63-1
M. Wt: 257.337
InChI Key: JKOQEMGETRXOTE-UHFFFAOYSA-N
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Description

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential therapeutic effects in various medical conditions, including cancer, inflammation, and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions, resulting in benzoxazin-4-ones. The final step involves treating the benzoxazinones with ammonia solution to afford the quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and cellular functions.

    Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone
  • 2-[(2-ethylpiperidino)methyl]-4(3H)-quinazolinone
  • 2-[(2-propylpiperidino)methyl]-4(3H)-quinazolinone

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound has shown higher efficacy in certain therapeutic applications and exhibits distinct reactivity in chemical reactions.

Properties

IUPAC Name

2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQEMGETRXOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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